molecular formula C12H16N2O2 B13842911 N-[2-(4-acetamidophenyl)ethyl]acetamide

N-[2-(4-acetamidophenyl)ethyl]acetamide

Cat. No.: B13842911
M. Wt: 220.27 g/mol
InChI Key: IAEBRIAQBZQTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetamidophenyl)ethyl]acetamide is an organic compound with the molecular formula C12H16N2O2 It is a derivative of acetamide and is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-acetamidophenyl)ethyl]acetamide typically involves the reaction of 4-acetamidophenol with ethylamine under specific conditions. The process can be summarized as follows:

    Starting Materials: 4-acetamidophenol and ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid.

    Procedure: The 4-acetamidophenol is dissolved in ethanol, and ethylamine is added dropwise. Hydrochloric acid is then added to catalyze the reaction. The mixture is heated under reflux for several hours.

    Product Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-acetamidophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(4-acetamidophenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-acetamidophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol (Acetaminophen): Known for its analgesic and antipyretic properties.

    N-(4-Hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of an ethyl chain.

    N-Acetyl-4-aminophenol: Another name for acetaminophen, highlighting its acetyl and amino groups.

Uniqueness

N-[2-(4-acetamidophenyl)ethyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl chain and acetamido group make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-[2-(4-acetamidophenyl)ethyl]acetamide

InChI

InChI=1S/C12H16N2O2/c1-9(15)13-8-7-11-3-5-12(6-4-11)14-10(2)16/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

IAEBRIAQBZQTPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.